2,4-Dimethyl-6-{[1-(thiophene-2-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine
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Overview
Description
2,4-Dimethyl-6-{[1-(thiophene-2-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with dimethyl groups and a thiophene-sulfonyl-pyrrolidine moiety
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds
Mode of Action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving binding to a specific site on the target molecule .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Pyrrolidine derivatives are known to be involved in a wide range of biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of the compound would depend on various factors including its chemical structure and the route of administration. Pyrrolidine derivatives can have diverse pharmacokinetic profiles .
Preparation Methods
The synthesis of 2,4-Dimethyl-6-{[1-(thiophene-2-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization with the thiophene-sulfonyl-pyrrolidine group. Common synthetic routes may involve:
Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as amidines and β-diketones under acidic or basic conditions.
Chemical Reactions Analysis
2,4-Dimethyl-6-{[1-(thiophene-2-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiol groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine or thiophene rings are replaced by other substituents.
Scientific Research Applications
2,4-Dimethyl-6-{[1-(thiophene-2-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial, antiviral, or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Comparison with Similar Compounds
2,4-Dimethyl-6-{[1-(thiophene-2-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine can be compared with other pyrimidine derivatives and thiophene-containing compounds. Similar compounds include:
2,4-Dimethylpyrimidine: Lacks the thiophene-sulfonyl-pyrrolidine group, making it less complex and potentially less versatile in applications.
Thiophene-2-sulfonyl-pyrrolidine: Does not contain the pyrimidine core, which may limit its use in certain chemical or biological contexts.
Other Pyrimidine Derivatives: Compounds with different substituents on the pyrimidine ring may exhibit varying properties and applications, highlighting the unique combination of functional groups in this compound.
This detailed overview provides a comprehensive understanding of this compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2,4-dimethyl-6-(1-thiophen-2-ylsulfonylpyrrolidin-3-yl)oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-10-8-13(16-11(2)15-10)20-12-5-6-17(9-12)22(18,19)14-4-3-7-21-14/h3-4,7-8,12H,5-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GERQRTKSMGGMKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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